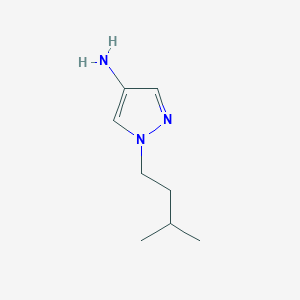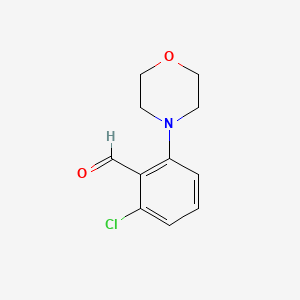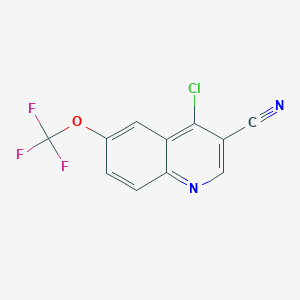
5-(2-Hydroxyethylcarbamoyl)-pentanoic acid tert-butyl ester
Vue d'ensemble
Description
The compound “5-(2-Hydroxyethylcarbamoyl)-pentanoic acid tert-butyl ester” is an ester derived from a pentanoic acid and a tert-butyl alcohol, with a carbamoyl group attached to the 5th carbon and a hydroxyethyl group attached to the nitrogen of the carbamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely show the pentanoic acid backbone with the ester group on one end and the carbamoyl group on the other. The hydroxyethyl group would be attached to the nitrogen of the carbamoyl group .Chemical Reactions Analysis
Esters can undergo a number of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The carbamoyl group could potentially participate in reactions with amines or alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the ester and carbamoyl groups. It’s likely that this compound would be a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Functionalization
- Functional Diacids Synthesis : Zhang Zhi-qin explored synthesizing novel functional diacids like 5-(Carboxymethyl-carbamoyl)-pentanoic acid by reacting adipic anhydride with amino acids, revealing solvent and reaction time influences on the product formation (Zhang, 2004).
- γ-Fluorinated α-Amino Acids : K. Laue et al. developed a method for synthesizing γ-fluorinated α-amino acids, involving diastereoselective alkylation and deprotection steps, shedding light on enolate alkylation reactivity and aggregate formation (Laue et al., 2000).
- Asymmetric Synthesis for MRI : S. Levy and colleagues devised a multigram asymmetric synthesis process for a chiral tetraazamacrocycle, a key intermediate in MRI agent production, emphasizing chemical and optical purity and process scalability (Levy et al., 2009).
Polymer and Material Development
- Polymer Functionalization : H. Dalil and co-workers synthesized methyl esters of ω-(para styryl)alkanoic acids and converted them to copolymers, subsequently functionalizing them with tri-n-butyltin carboxylates. This method bypassed radical polymerization inhibition and offered improved synthesis efficiency (Dalil et al., 2000).
- Polycarbonate with Carboxyl Groups : Ruifeng Zhang and J. Moore developed a process for converting the t-butyl ester of Diphenolic Acid (DPA) to polycarbonates with pendent carboxyl groups, exhibiting polyelectrolyte properties and long-term aqueous base solubility without degradation (Zhang & Moore, 2003).
Chemical Transformation and Catalysis
- Selective HIV-Protease Assay : Fabrizio Badalassi et al. described the stereoselective preparation of a chromogenic amino acid used for oligopeptide synthesis, serving as sequence-specific chromogenic protease substrates, crucial for detecting HIV-protease activity (Badalassi et al., 2002).
- Redox State Stabilization in Catalysis : V. Arion and colleagues studied metal complexes with S-methylisothiosemicarbazones, observing marked stabilization of phenoxyl radicals and enhanced catalytic activity, providing insights into electron delocalization and the potential for selective oxidations of alcohols (Arion et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 6-(2-hydroxyethylamino)-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)7-5-4-6-10(15)13-8-9-14/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEDVOJMYJAQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxy-ethylcarbamoyl)-pentanoic acid tert-butyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
amine](/img/structure/B1416313.png)

![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)

![Methyl 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1416320.png)

amine](/img/structure/B1416323.png)
![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)

![3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1416327.png)
![[6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416328.png)